molecular formula C11H11N3O2S B2997300 4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1030285-35-8

4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B2997300
CAS No.: 1030285-35-8
M. Wt: 249.29
InChI Key: AOYPUEQTXLZQGC-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring an imidazo[4,5-c]pyridine core fused to a tetrahydro ring system. A 2-thienyl substituent at position 4 and a carboxylic acid group at position 6 define its structure (molecular formula: C₁₁H₁₁N₃O₂S, molecular weight: 249.29) . Its synthesis and applications are less documented compared to structurally related derivatives, but its thienyl group suggests unique electronic and steric properties that may influence receptor binding or catalytic activity.

Properties

IUPAC Name

4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-11(16)7-4-6-9(13-5-12-6)10(14-7)8-2-1-3-17-8/h1-3,5,7,10,14H,4H2,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYPUEQTXLZQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of a thiophene derivative with an appropriate pyridine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the synthesis while maintaining consistent quality. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[4,5-c]pyridine core can be reduced under mild conditions to yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target proteins and affecting various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby blocking substrate access.

Comparison with Similar Compounds

Core Structural Variations

The imidazo[4,5-c]pyridine scaffold is shared among several derivatives, with differences arising from substituents at positions 4 and 6:

Compound Name Substituent (Position 4) Carboxylic Acid (Position 6) Molecular Formula Key References
Target Compound 2-Thienyl Yes C₁₁H₁₁N₃O₂S
Spinacine None (parent structure) Yes C₇H₉N₃O₂
PD123319 Dimethylamino-3-methylphenyl + diphenylacetyl Yes (ditrifluoroacetate salt) C₃₃H₃₃N₃O₂·2CF₃COOH
(4R,6S)-4-Phenyl derivative Phenyl Yes C₁₃H₁₃N₃O₂
(4R,6S)-4-(2-Chlorophenyl) derivative 2-Chlorophenyl Yes C₁₃H₁₂ClN₃O₂

Physicochemical Properties

  • Solubility : Spinacine derivatives exhibit moderate water solubility, critical for drug development . PD123319’s ditrifluoroacetate salt improves solubility for in vivo studies .
  • Tautomerism : Spinacine exists in an amphionic form with N(3) protonation, as confirmed by X-ray crystallography . The thienyl group in the target compound may alter tautomeric equilibria.

Biological Activity

4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
  • Molecular Formula : C₁₁H₁₁N₃O₂S
  • Molecular Weight : 249.29 g/mol
  • CAS Number : 1030285-35-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to exhibit enzyme inhibition properties, particularly against kinases involved in cancer and inflammatory pathways. The compound may bind to active sites on enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC₅₀ (µM)Reference
U87 (Glioblastoma)12.5
U251 (Glioblastoma)10.0
T98G (Glioblastoma)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study highlighted its inhibitory effects on the hepatitis C virus (HCV) NS5B polymerase:

CompoundEC₅₀ (µg/mL)Reference
4-(2-Thienyl)-...58.7

This suggests that the compound may have potential as a therapeutic agent against viral infections.

Anti-inflammatory Activity

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in various models of inflammation:

ModelInhibition (%)Reference
LPS-stimulated macrophages45%

Case Studies and Research Findings

  • Inhibition of Kinases : A recent study evaluated the inhibitory activity of synthesized compounds similar to 4-(2-Thienyl)-... against Src and Fyn kinases involved in glioblastoma pathogenesis. The findings indicated that certain analogs exhibited submicromolar inhibition levels, suggesting a promising avenue for cancer treatment .
  • Antiviral Efficacy : In another investigation focusing on thiophene derivatives, the compound demonstrated significant antiviral activity against tobacco mosaic virus (TMV), indicating its broad-spectrum antiviral potential .
  • Synthetic Pathways : Various synthetic routes have been developed for producing this compound efficiently while maintaining high purity levels. These methods are crucial for facilitating further biological testing and application development .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can reaction conditions be optimized?

A multi-step synthesis typically involves cyclocondensation of thiophene-containing precursors with imidazo-pyridine intermediates. For optimization, employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation steps). Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Computational tools like density functional theory (DFT) can predict transition states to identify energy barriers .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to resolve aromatic protons (δ 6.5–7.5 ppm for thienyl groups) and heterocyclic carbons. Infrared (IR) spectroscopy confirms carboxylic acid C=O stretching (~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). For crystalline samples, X-ray diffraction provides absolute stereochemical confirmation .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated stability testing at elevated temperatures (40°C, 75% RH) and monitor degradation via HPLC. Assess photostability under ICH Q1B guidelines using UV-Vis exposure. Stability-indicating methods (e.g., gradient elution HPLC with photodiode array detection) can separate degradation products. Store lyophilized samples at -20°C in amber vials to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?

Apply quantum mechanical/molecular mechanical (QM/MM) hybrid methods to model catalytic cycles, particularly for transition metal-catalyzed functionalizations. Use reaction path sampling (e.g., Nudged Elastic Band method) to identify intermediates. Software like Gaussian or ORCA can compute Fukui indices to predict electrophilic/nucleophilic sites .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Validate assays using orthogonal methods (e.g., fluorescence-based vs. luminescence assays for enzyme inhibition). Perform dose-response curves (IC50_{50}) in triplicate and apply statistical tools like ANOVA to assess variability. Use molecular docking (AutoDock Vina) to correlate binding poses with activity discrepancies .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

Combine kinetic assays (e.g., Lineweaver-Burk plots for competitive/non-competitive inhibition) with isotopic labeling (18O^{18}O-water or 13C^{13}C-substrates) to track catalytic turnover. Surface plasmon resonance (SPR) quantifies binding affinity (KD_D), while cryo-EM or X-ray crystallography resolves inhibitor-enzyme complexes .

Q. How can the compound’s solubility and bioavailability be improved without altering its core structure?

Derivatize the carboxylic acid group as a prodrug (e.g., ethyl ester or amide). Use computational solubility predictors (e.g., COSMO-RS) to screen co-solvents (DMSO/PEG mixtures). Nanoparticle encapsulation (PLGA or liposomes) enhances aqueous dispersion and controlled release .

Q. What strategies are effective for synthesizing and characterizing novel heterocyclic derivatives of this compound?

Employ regioselective cross-coupling (e.g., Suzuki-Miyaura for aryl-thienyl bonds) and click chemistry (CuAAC) for triazole appendages. Characterize derivatives via 2D NMR (HSQC, HMBC) to assign coupling patterns. Biological screening should follow Lipinski’s Rule of Five to prioritize drug-like candidates .

Q. How can researchers validate the compound’s purity in complex matrices (e.g., cell lysates or environmental samples)?

Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with multiple reaction monitoring (MRM). Use isotope dilution (e.g., 2H^{2}H- or 13C^{13}C-labeled internal standards) for quantification. Limit of detection (LOD) should be ≤1 ng/mL with <15% RSD .

Q. What interdisciplinary approaches integrate this compound into materials science or energy applications?

Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage. Electrochemical studies (cyclic voltammetry) can assess redox activity for battery/catalysis applications. Collaborate with computational chemists to model charge-transfer properties .

Methodological Best Practices

  • Data Reproducibility : Document all synthetic procedures in detail (e.g., Schlenk techniques for air-sensitive steps) and deposit raw spectral data in repositories like ChemSpider .
  • Contradiction Analysis : Cross-reference experimental results with computational predictions to identify systematic errors (e.g., solvent effects in DFT calculations) .
  • Ethical Compliance : Adhere to ACS Ethical Guidelines for hazardous waste disposal and animal testing protocols (if applicable) .

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